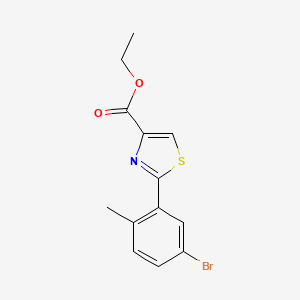

Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate

説明

Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate (CAS: 1889568-12-0) is a thiazole-based ester featuring a 5-bromo-2-methylphenyl substituent at the 2-position of the thiazole ring. This compound belongs to a broader class of thiazole carboxylates, which are pivotal in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The bromine and methyl groups on the phenyl ring modulate electronic and steric properties, influencing its reactivity and interactions with biological targets .

特性

分子式 |

C13H12BrNO2S |

|---|---|

分子量 |

326.21 g/mol |

IUPAC名 |

ethyl 2-(5-bromo-2-methylphenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C13H12BrNO2S/c1-3-17-13(16)11-7-18-12(15-11)10-6-9(14)5-4-8(10)2/h4-7H,3H2,1-2H3 |

InChIキー |

YGXYSNHKDHNZCC-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CSC(=N1)C2=C(C=CC(=C2)Br)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate typically involves the reaction of 5-bromo-2-methylphenyl isothiocyanate with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

化学反応の分析

Types of Reactions: Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted thiazoles with various functional groups.

- Oxidized or reduced thiazole derivatives .

科学的研究の応用

Chemistry: Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities .

Biology and Medicine: The compound has shown promise in the development of antimicrobial, antifungal, and anticancer agents. Its derivatives are being studied for their potential to inhibit various biological targets .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

作用機序

The mechanism of action of ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and methyl substituents enhance the compound’s binding affinity and specificity .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogs and their substituent variations:

Key Observations :

Key Observations :

- The target compound shares a cyclization pathway with hydrazine-linked analogs but differs in starting materials (e.g., thiobenzamide vs. thiosemicarbazone) .

Anticancer Activity:

- Target Compound: Limited direct data, but analogs like ethyl 2-(1,3-dioxoisoindolin-2-yl)thiazole-4-carboxylate (5a) show IC₅₀ = 0.72 μM against HCT-116 colorectal cancer cells .

- Trifluoromethyl Analog (CAS: 175277-03-9): No activity data, but the CF₃ group may enhance target binding .

Antimicrobial Activity:

Key Observations :

Electronic and Crystallographic Properties

- Nitro-Substituted Analog (CAS: N/A) : SC-XRD reveals π–π stacking and a small HOMO-LUMO gap (4.2 eV) due to conjugation with the nitro group .

- Target Compound : Bromine’s inductive effect may reduce electron density on the thiazole ring compared to nitro or CF₃ groups, altering binding interactions .

ADMET and Physicochemical Properties

- Aminothiazole Derivatives (5a, 5b): Predicted logP = 2.5–3.0, suggesting moderate blood-brain barrier penetration .

生物活性

Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate features a thiazole ring, which is known for its diverse biological activities. The presence of a bromine atom and a methyl group on the phenyl ring enhances its reactivity and potential interactions with biological targets. The molecular formula is C₁₁H₁₃BrN₂O₂S, indicating the presence of halogen and functional groups that contribute to its biological activity.

Antimicrobial Properties

Research indicates that thiazole derivatives, including ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate, exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various pathogens, including bacteria and fungi. For instance, it has been evaluated for its minimum inhibitory concentration (MIC) against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective antimicrobial properties.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These results suggest that ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate has been investigated in various cancer cell lines. The compound has shown cytotoxic effects, with IC50 values indicating its potency against specific cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

These findings imply that the compound may act by inducing apoptosis or inhibiting cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in cancer progression.

The mechanism by which ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, which is crucial for both microbial growth and cancer cell proliferation.

- Signal Transduction Modulation : It may alter signaling pathways by interacting with receptors or transcription factors, leading to changes in gene expression.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects against cancer cells.

Case Studies

- Antimicrobial Efficacy : A study conducted on various thiazole derivatives demonstrated that ethyl 2-(5-bromo-2-methylphenyl)thiazole-4-carboxylate exhibited superior activity against E. coli compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

- Anticancer Screening : In vitro studies have shown that this compound significantly reduces cell viability in MCF-7 cells compared to control groups, highlighting its potential for breast cancer treatment .

- Structure-Activity Relationship (SAR) : Research into the SAR of thiazole derivatives indicated that the bromine substitution at the phenyl ring is essential for enhancing biological activity, making this compound a valuable lead in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。